2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt
Overview
Description
The compound is a derivative of benzoic acid, specifically 4-methoxybenzoic acid . Benzoic acid derivatives are commonly used in organic chemistry as intermediates in the synthesis of various other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzoic acid derivatives can generally be synthesized through various methods such as Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzoic acid) with a methoxy group (OCH3) and an amine group (NH2) attached. The exact structure would depend on the locations of these substituents on the benzene ring .Chemical Reactions Analysis
Benzoic acid derivatives, including those with methoxy and amine groups, can undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzoic acid derivatives typically have relatively high melting points due to the strong intermolecular forces present .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt and its derivatives are primarily used in organic synthesis. For instance, (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound closely related to it, is synthesized for use in various organic reactions. These types of esters are often utilized as pharmaceutical intermediates and are involved in several organic syntheses (Popovski, Mladenovska, & Panovska, 2010).
Chemical Synthesis and Characterization
The compound and its related derivatives are frequently used in chemical synthesis processes. For example, cyclization of 2-benzoylamino-N-methyl-thiobenzamides to form various compounds demonstrates the versatility of these types of chemicals in producing a range of derivatives, which are characterized by NMR and UV-VIS spectroscopy techniques (Hanusek, Drabina, Sedlák, & Rosa, 2006).
Electropolymerization and Energy Storage Applications
In the field of material science and energy storage, derivatives of this compound, such as N‑benzoyl derivatives of isoleucine, are investigated for improving the electrochemical properties of conductive polymers. These studies involve electro-polymerization processes and are significant for the development of supercapacitors and energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Targeted Therapeutic Applications
Derivatives of this compound are also explored in the design and synthesis of targeted therapeutics. For example, folate conjugates of aminopterin hydrazide have been synthesized for the treatment of inflammation, showcasing the compound's potential in targeted drug delivery systems (Vlahov, You, Santhapuram, Wang, Vaughn, Hahn, Kleindl, Fan, & Leamon, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
sodium;2-[(4-methoxybenzoyl)amino]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Na/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10;/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPVUBVKJVQFOJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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